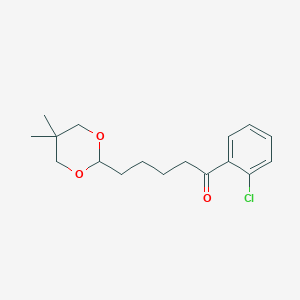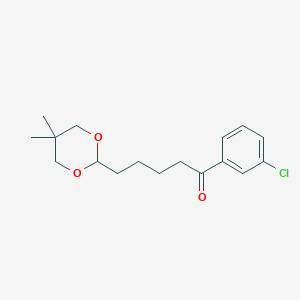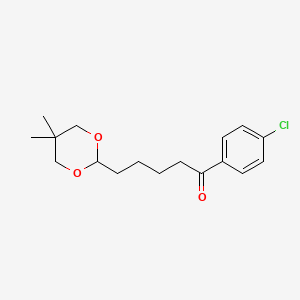
Ethyl 8-(4-ethylphenyl)-8-oxooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-(4-ethylphenyl)-8-oxooctanoate is an organic compound. It likely contains an ester functional group, given the “octanoate” in its name, and a phenyl group, given the “(4-ethylphenyl)” in its name .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate 4-ethylphenyl compound with an 8-oxooctanoic acid or derivative in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined experimentally .Aplicaciones Científicas De Investigación
Field
This application falls under the field of Neuroscience .
Application
4-Ethylphenol is a gut-microbiome-derived metabolite that has been shown to modulate neurological health and function . High blood concentrations of host-modified 4-Ethylphenol, 4-ethylphenol sulfate [4EPS], are associated with an anxiety phenotype in autistic individuals .
Method
The mechanisms by which 4-Ethylphenol enter host circulation, how they are transported in the body, how they are metabolised and excreted, and the way they exert their effects are still being studied .
Results
Evidence indicates that accumulation of 4EPS in the brain of mice affects connectivity between subregions, particularly those linked to anxiety .
Antimicrobial Activity
Field
This application falls under the field of Pharmaceuticals .
Application
A benzoporphyrin derivative, 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP), was synthesized as a potential agent for antibacterial photodynamic therapy .
Method
The photophysical properties of the synthesized porphyrin derivative were correlated with the assayed antimicrobial activity .
Results
TEtPP showed higher activity against the MRSA strain under irradiation than in the absence of irradiation . Similar behavior was observed against P. aeruginosa .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 8-(4-ethylphenyl)-8-oxooctanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-3-15-11-13-16(14-12-15)17(19)9-7-5-6-8-10-18(20)21-4-2/h11-14H,3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJQDLOUBWZMFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645759 |
Source


|
| Record name | Ethyl 8-(4-ethylphenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(4-ethylphenyl)-8-oxooctanoate | |
CAS RN |
898778-32-0 |
Source


|
| Record name | Ethyl 4-ethyl-η-oxobenzeneoctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-(4-ethylphenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1326140.png)












